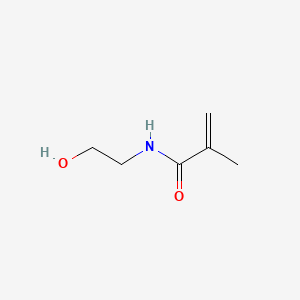

N-(2-Hydroxyethyl)methacrylamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJIBOZTKGXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26007-78-3 | |

| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10436593 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-56-2 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Hydroxyethyl)methacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The hydroxyl group can participate in substitution reactions with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions[][1].

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like acyl chlorides or anhydrides can be used for esterification.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed[][1].

Major Products Formed:

Polymerization: Poly(this compound) and copolymers with other monomers.

Substitution Reactions: Ester derivatives and other substituted products.

Oxidation and Reduction: Oxidized or reduced forms of the compound[][1].

Aplicaciones Científicas De Investigación

Structure and Characteristics

N-(2-Hydroxyethyl)methacrylamide is an amphipathic monomer that can undergo polymerization to form hydrogels and other polymeric materials. Its structure allows for the incorporation of functional groups, making it suitable for diverse applications.

Polymerization Techniques

HEMA can be polymerized using various methods, including free radical polymerization and enzymatic polymerization. These techniques allow for the synthesis of polymers with tailored properties for specific applications.

Drug Delivery Systems

HEMA is extensively used in the development of drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. The polymers formed from HEMA can be modified to enhance drug release profiles and target specific tissues.

- Case Study : A study demonstrated that HEMA-based nanoparticles could effectively deliver gemcitabine, an anticancer drug, enhancing its therapeutic efficacy while minimizing side effects.

Tissue Engineering

HEMA is employed in creating biomaterials for tissue engineering applications. Its hydrophilic nature and biocompatibility make it an ideal candidate for scaffolds used in regenerative medicine.

- Data Table: Properties of HEMA-Based Scaffolds

| Property | Value |

|---|---|

| Porosity | 70-90% |

| Degradation Rate | 10-30 days |

| Cell Adhesion | High |

| Mechanical Strength | Moderate |

Medical Devices

HEMA is utilized in the formulation of various medical devices, including contact lenses and wound dressings. Its hydrophilic properties contribute to moisture retention and comfort in contact lenses.

- Application Example : HEMA-based hydrogels have been shown to improve the performance of wound dressings by providing a moist environment conducive to healing .

Biodegradable Polymers

Recent advancements have focused on developing biodegradable polymers using HEMA. These materials are designed to degrade safely within the body, reducing the need for surgical removal.

- Research Insight : A study explored the use of HEMA in biodegradable covalently crosslinked networks that showed promising results in drug delivery and tissue regeneration .

Coatings and Adhesives

HEMA is used in formulating coatings and adhesives due to its excellent adhesion properties and ability to form durable films. These materials are important in various industries, including automotive and construction.

Sensors and Bioimaging

The amphipathic nature of HEMA allows it to be incorporated into luminescent materials for sensors and bioimaging applications. This versatility enhances the functionality of diagnostic tools.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)methacrylamide primarily involves its ability to polymerize and form crosslinked networks. The hydroxyl group allows for hydrogen bonding and interaction with other molecules, enhancing the mechanical and chemical properties of the resulting polymers. In biomedical applications, the compound’s biocompatibility and hydrophilicity make it suitable for use in contact with biological tissues .

Comparación Con Compuestos Similares

N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a propyl group instead of an ethyl group.

2-Hydroxyethyl methacrylate: Contains a methacrylate group but lacks the amide functionality.

N-(2-Hydroxyethyl)maleimide: Contains a maleimide group instead of a methacrylamide group

Uniqueness: N-(2-Hydroxyethyl)methacrylamide is unique due to its combination of hydroxyl and amide functionalities, which provide distinct chemical reactivity and compatibility with various applications. Its ability to form hydrogels and other polymeric materials with desirable properties makes it a valuable compound in both research and industry .

Actividad Biológica

N-(2-Hydroxyethyl)methacrylamide (HEAA) is a methacrylamide derivative that has garnered attention for its potential applications in biomedical fields due to its unique biological activities. This article explores the biological activity of HEAA, focusing on its synthesis, properties, and applications in drug delivery, tissue engineering, and as an initiator for polymerization processes.

HEAA is characterized by the presence of a hydroxyl group, which enhances its hydrophilicity and biocompatibility. The synthesis of HEAA typically involves the reaction of methacrylic acid with 2-aminoethanol. This compound can be copolymerized with various monomers to create polymers with tailored properties for specific applications.

Biological Activity

1. Biocompatibility and Cytotoxicity

Studies have demonstrated that HEAA-based polymers exhibit low cytotoxicity. For instance, amphiphilic copolymers derived from HEAA were shown to self-assemble into nanoparticles that displayed minimal cytotoxic effects in 2D in vitro assays . This property is crucial for applications in drug delivery systems where biocompatibility is essential.

2. Antimicrobial Properties

Copolymers containing HEAA have been investigated for their antimicrobial activity. Research indicates that these copolymers can be functionalized with antimicrobial agents, such as ampicillin, leading to materials that inhibit the growth of pathogenic bacteria like Staphylococcus aureus . This suggests potential applications in wound dressings and other medical devices.

3. Immunogenicity

The immunogenic properties of HEAA have been explored through studies involving its copolymers. For example, research on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers revealed that the structure of the side chains influences antibody formation in animal models. The specificity of antibodies was primarily directed against oligopeptide side chains rather than the hydroxypropyl chains themselves . This finding is significant for designing biomaterials that minimize immune responses.

Applications in Drug Delivery

HEAA has been utilized in the development of drug delivery systems due to its ability to form hydrogels and nanoparticles. These systems can encapsulate therapeutic agents and release them in a controlled manner. For instance, HPMA copolymers have shown arthrotropic targeting capabilities in models of arthritis, indicating their potential for localized drug delivery .

Case Studies

Case Study 1: Tissue Engineering

A study involving poly(N-(2-hydroxypropyl)-methacrylamide) (pHPMA) hydrogels demonstrated their effectiveness in facilitating tissue regeneration. In an animal model of spinal cord injury, pHPMA hydrogels were implanted into the lesion site, resulting in improved locomotor function and recovery compared to controls . These results highlight the potential of HEAA-based materials in regenerative medicine.

Case Study 2: Antimicrobial Applications

Another investigation focused on the incorporation of antimicrobial peptides into HEAA-based copolymers. The resulting materials exhibited significant antibacterial activity against various strains, suggesting their utility in preventing infections associated with medical implants . These findings support the development of multifunctional biomaterials that combine structural integrity with antimicrobial properties.

Comparative Analysis

The following table summarizes key findings related to the biological activity of HEAA compared to related compounds:

| Property | This compound | N-(2-Hydroxypropyl)methacrylamide |

|---|---|---|

| Cytotoxicity | Low | Low |

| Antimicrobial Activity | Yes (when functionalized) | Yes (with peptide incorporation) |

| Immunogenicity | Low | Moderate |

| Tissue Regeneration | Effective | Effective |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing HEMA-based copolymers, and how are they characterized?

- Synthesis Methods :

- Free Radical Polymerization : A common approach using initiators like azobisisobutyronitrile (AIBN) in solvent-based systems. For example, HEMA is copolymerized with bisphenol A-glycidyl dimethacrylate (Bis-GMA) in resin cements .

- RAFT Polymerization : Enables controlled molecular weight and architecture. For instance, block copolymers of HEMA with PEGMA or acrylic acid derivatives are synthesized using reversible addition-fragmentation chain-transfer (RAFT) agents .

- Characterization Techniques :

- FTIR : To confirm copolymer composition and functional groups (e.g., hydroxyl, acrylamide).

- GPC : Determines molecular weight distribution.

- DSC/TGA : Evaluates thermal stability and glass transition temperatures .

Q. How is HEMA utilized in biomedical material design, such as drug delivery systems?

- Drug Conjugates : HEMA copolymers are functionalized with therapeutics (e.g., gemcitabine, paclitaxel) via hydrolyzable linkers. Conjugation efficiency is monitored via UV-Vis spectroscopy and HPLC .

- Glycopolymer Synthesis : HEMA is copolymerized with glyconanoparticles for lectin-mediated bacterial binding studies. Binding efficacy is quantified using fluorescence spectroscopy .

Advanced Research Questions

Q. What experimental challenges arise during RAFT polymerization of HEMA copolymers, and how are they addressed?

- Challenges :

- Purification : Residual RAFT agents can interfere with downstream applications. Acidic media synthesis followed by acetone precipitation improves purity .

- Chain-End Retention : Ensuring dithioester groups remain intact for further functionalization. Controlled pH and low-temperature reactions are critical .

- Mitigation Strategies :

- Use of macro-chain-transfer agents (macroCTAs) for block copolymer synthesis.

- Characterization via <sup>1</sup>H NMR to verify end-group fidelity .

Q. How do copolymer architecture (block vs. statistical) and composition influence biological activity?

- Case Study :

- Block Copolymers : Exhibit lower cytotoxicity in HeLa cells compared to statistical copolymers due to controlled charge density and reduced nonspecific interactions .

- Statistical Copolymers : Higher heterogeneity may lead to unpredictable biodistribution.

- Key Factors :

- Molecular Weight : Polymers with MW > 20 kDa show prolonged circulation but may face renal clearance limitations.

- Charge : Cationic copolymers (e.g., HEMA-AEMA conjugates) enhance cellular uptake but increase toxicity risks .

Q. How can contradictory data on HEMA copolymer cytotoxicity be resolved?

- Variables to Consider :

- Cell Type : HeLa vs. primary cells may respond differently to polymer charge/hydrophobicity .

- Functional Groups : Presence of aminoethyl methacrylamide (AEMA) vs. neutral monomers alters biocompatibility .

- Methodological Adjustments :

- Standardize assays (e.g., MTT, Live/Dead staining) across cell lines.

- Use isothermal titration calorimetry (ITC) to study polymer-cell membrane interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.